4-Bromo-5-chloro-3-(chloromethyl)-1-methyl-1H-pyrazole

Lipophilicity Drug-likeness Membrane permeability

4-Bromo-5-chloro-3-(chloromethyl)-1-methyl-1H-pyrazole is a trisubstituted halogenated pyrazole building block bearing a chloromethyl group at C3, bromine at C4, and chlorine at C5 on an N1-methylated pyrazole core. With molecular formula C5H5BrCl2N2 and a molecular weight of 243.91 g/mol, this compound occupies a distinct physicochemical space (XLogP3 = 2.3, TPSA = 17.8 Ų) relative to its mono-chlorinated regioisomeric analogs.

Molecular Formula C5H5BrCl2N2
Molecular Weight 243.91
CAS No. 2193060-84-1
Cat. No. B2536460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-5-chloro-3-(chloromethyl)-1-methyl-1H-pyrazole
CAS2193060-84-1
Molecular FormulaC5H5BrCl2N2
Molecular Weight243.91
Structural Identifiers
SMILESCN1C(=C(C(=N1)CCl)Br)Cl
InChIInChI=1S/C5H5BrCl2N2/c1-10-5(8)4(6)3(2-7)9-10/h2H2,1H3
InChIKeyYHXNEGUEFHAJRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Bromo-5-chloro-3-(chloromethyl)-1-methyl-1H-pyrazole (CAS 2193060-84-1): Structural Baseline for Scientific Procurement


4-Bromo-5-chloro-3-(chloromethyl)-1-methyl-1H-pyrazole is a trisubstituted halogenated pyrazole building block bearing a chloromethyl group at C3, bromine at C4, and chlorine at C5 on an N1-methylated pyrazole core [1]. With molecular formula C5H5BrCl2N2 and a molecular weight of 243.91 g/mol, this compound occupies a distinct physicochemical space (XLogP3 = 2.3, TPSA = 17.8 Ų) relative to its mono-chlorinated regioisomeric analogs [1]. It is supplied commercially at ≥95% purity for research use, classified under GHS as Acute Tox. 4 (H302), Skin Corr. 1B (H314), and STOT SE 3 (H335) [2]. As of May 2026, PubChem records zero published literature and zero patent citations directly linked to this specific CAS number, indicating that the compound's value proposition resides primarily in its differentiated structural features rather than prior biological validation [1].

Why Generic 4-Bromo-3-(chloromethyl)-1-methyl-1H-pyrazole Cannot Replace 4-Bromo-5-chloro-3-(chloromethyl)-1-methyl-1H-pyrazole in Research Procurement


Within the family of N1-methyl halogenated pyrazoles, regioisomeric substitution patterns dictate divergent physicochemical properties and synthetic utility. The closest commercially available analogs—4-bromo-3-(chloromethyl)-1-methyl-1H-pyrazole (CAS 915707-66-3, MW 209.47, XLogP3 ≈ 1.3) and 4-bromo-5-(chloromethyl)-1-methyl-1H-pyrazole (CAS 1356543-56-0, MW 209.47, XLogP3 ≈ 1.3)—lack the additional chlorine atom at the 5-position that defines the target compound [1]. This single substitution difference produces a calculated lipophilicity gap of approximately +1.0 logP unit and a molecular weight increase of 34.44 g/mol (+16.4%) [1]. Furthermore, the 5-chloropyrazole motif has been independently established through Cambridge Structural Database analysis as participating in halogen-bonding contacts in 50% of surveyed crystal structures, an interaction dimension entirely absent in analogs lacking the 5-Cl substituent [2]. These quantitative and qualitative differences mean that structure-activity relationships, synthetic route planning, and downstream biological outcomes cannot be reliably extrapolated from simpler regioisomers to the target compound without experimental verification.

Quantitative Differentiation Evidence for 4-Bromo-5-chloro-3-(chloromethyl)-1-methyl-1H-pyrazole vs. Closest Analogs


Lipophilicity Differentiation: XLogP3 Comparison Against Mono-Chlorinated Regioisomers

The target compound exhibits a computed XLogP3 of 2.3, which is approximately 1.0 logP unit higher than the two closest mono-chlorinated regioisomeric analogs—4-bromo-3-(chloromethyl)-1-methyl-1H-pyrazole (XLogP3 = 1.3) and 4-bromo-5-(chloromethyl)-1-methyl-1H-pyrazole (XLogP3 = 1.3) [1]. This difference arises from the additional chlorine substituent at C5, which increases both molecular weight (+34.44 g/mol) and halogen surface area. In drug design, XLogP3 values in the 2–3 range are generally considered near-optimal for balancing passive membrane permeability with aqueous solubility [2]. The comparator analogs, with XLogP3 ≈ 1.3, fall below this optimal window and may exhibit reduced membrane partitioning in biological assays.

Lipophilicity Drug-likeness Membrane permeability Partition coefficient

Tri-Halogen Substitution Pattern for Orthogonal Synthetic Reactivity vs. Di-Halogenated Analogs

The target compound contains three chemically distinct halogen environments on the pyrazole core: (i) a C3-chloromethyl group capable of nucleophilic substitution (SN2), (ii) a C4-bromine amenable to palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, etc.), and (iii) a C5-chlorine that can serve as an additional cross-coupling handle or halogen-bonding donor [1]. By contrast, 4-bromo-3-(chloromethyl)-1-methyl-1H-pyrazole (CAS 915707-66-3) bears only a hydrogen at C5, reducing the number of halogen-based reactive sites from three to two and eliminating the 5-Cl halogen-bonding functionality [2]. The Grotjahn et al. (2002) methodology demonstrates that 3-chloromethylpyrazoles are efficient precursors for nucleophilic displacement with thioethers and phosphines at multigram scale within 2 days [3], establishing the C3 handle as synthetically validated. The simultaneous presence of C4-Br and C5-Cl enables site-selective sequential cross-coupling, where the reactivity differential between C–Br and C–Cl bonds can be exploited for stepwise elaboration.

Orthogonal reactivity Sequential functionalization Cross-coupling Nucleophilic substitution

5-Chloropyrazole Halogen Bonding Propensity: CSD Structural Evidence

A 2024 Cambridge Structural Database (CSD) investigation of 80 crystal structures containing the 5-chloropyrazole motif revealed that 50% exhibit halogen contacts directly involving the chlorine atom at the C5 position [1]. These contacts include Cl···O, Cl···N, Cl···π, and Cl···Cl interactions, with Cl···Y (Y = O, N) being the most prevalent type [1]. The target compound uniquely possesses this 5-chloropyrazole pharmacophore among its closest analogs: 4-bromo-3-(chloromethyl)-1-methyl-1H-pyrazole (CAS 915707-66-3) has hydrogen at C5, and 4-bromo-5-(chloromethyl)-1-methyl-1H-pyrazole (CAS 1356543-56-0) has CH2Cl at C5 (not Cl directly on the ring) [2]. The direct C5–Cl substitution is essential for the σ-hole-driven halogen bonding characterized in the CSD analysis. Biologically, halogen bonds contribute to binding affinity and specificity in protein-ligand complexes, with bromine and chlorine serving as electrophilic interaction partners for backbone carbonyl oxygens and side-chain nucleophiles [3].

Halogen bonding Crystal engineering Protein-ligand recognition Supramolecular chemistry

Molecular Weight and Halogen Mass Fraction Differentiation vs. Simpler Analogs

The target compound has a molecular weight of 243.91 g/mol with a total halogen mass contribution of approximately 143.3 g/mol (Br = 79.9, 2×Cl = 63.4) representing ~59% of the total molecular mass [1]. The closest mono-chlorinated regioisomers (CAS 915707-66-3 and 1356543-56-0) have MW = 209.47 g/mol with a halogen mass contribution of ~115.4 g/mol (~55%) [2]. The target compound is also differentiated from 4-bromo-3-dichloromethyl-1-methylpyrazole (CAS 1089212-45-2), which shares the same molecular formula (C5H5BrCl2N2, MW 243.92) and similar LogP (2.66) but places both chlorine atoms in a geminal dichloromethyl group at C3 rather than distributing them as C3-CH2Cl and C5-Cl . This constitutional isomerism results in fundamentally different chemical reactivity: the dichloromethyl analog offers no halogen-bonding-capable ring chlorine, and its C3 site is a gem-dihalide rather than a mono-halomethyl electrophile.

Molecular weight Halogen content Heavy atom count Fragment-based screening

GHS Hazard Classification: Skin Corrosion (H314) vs. Irritation (H315) in Analog Comparison

The target compound is classified under GHS with hazard statement H314 (Causes severe skin burns and eye damage, Skin Corrosion Category 1B), carrying the 'Danger' signal word [1]. In contrast, the closest mono-chlorinated regioisomer 4-bromo-5-(chloromethyl)-1-methyl-1H-pyrazole (CAS 1356543-56-0) carries only H302 (Harmful if swallowed) and H315 (Causes skin irritation), with a 'Warning' signal word . The 4-bromo-3-(chloromethyl) analog (CAS 915707-66-3) similarly reports H315/H319/H335 without H314 . The H314 classification for the target compound mandates more stringent personal protective equipment (PPE), engineering controls, and institutional safety review compared to analogs classified only for skin irritation. This regulatory difference is tied to the specific halogen substitution pattern (additional ring chlorine at C5) and must be accounted for in procurement planning, laboratory workflow design, and institutional chemical hygiene plan compliance.

Safety classification Handling requirements GHS hazard Procurement compliance

Chloromethyl Group Nucleophilic Substitution Reactivity: Differential Leaving-Group Comparison

The C3-chloromethyl group in the target compound provides a reactive handle for nucleophilic substitution that is moderated in reactivity compared to a hypothetical bromomethyl analog. Published comparative data on pyrazole chloromethyl vs. bromomethyl derivatives indicate that chloromethyl exhibits lower reactivity in nucleophilic substitution reactions due to the poorer leaving-group ability of chloride compared to bromide [1]. This moderated reactivity can be advantageous for achieving selective mono-functionalization in the presence of other electrophilic sites. The target compound's C3-chloromethyl distinguishes it from 4-bromo-5-chloro-1-methyl-1H-pyrazole (CAS 1350323-81-7), which lacks any chloromethyl group and thus cannot participate in this class of derivatization reactions . The Grotjahn et al. synthetic methodology confirms that 3-chloromethylpyrazoles are competent electrophiles for thioether and phosphine nucleophiles under practical reaction conditions, with the synthesis executable on a 30 g scale [2].

Nucleophilic substitution Leaving group ability Derivatization Building block reactivity

Evidence-Backed Application Scenarios for 4-Bromo-5-chloro-3-(chloromethyl)-1-methyl-1H-pyrazole in Research and Industrial Procurement


Diversifiable Building Block for Orthogonally Reactive Pyrazole Libraries

The target compound's three chemically distinct halogen positions—C3-CH2Cl (SN2 nucleophilic substitution), C4-Br (Pd-catalyzed cross-coupling), and C5-Cl (cross-coupling and halogen bonding)—enable sequential, site-selective elaboration for the construction of trisubstituted pyrazole libraries [1]. The Grotjahn methodology validates the practical utility of 3-chloromethylpyrazoles as electrophilic precursors for thioether and phosphine ligand synthesis at multigram scale [2]. This orthogonal reactivity profile is not replicable with any single commercially available regioisomer (e.g., CAS 915707-66-3 lacks C5-Cl; CAS 1350323-81-7 lacks the chloromethyl handle), making the target compound the preferred starting material when the synthetic route requires three sequential diversification steps from a single pyrazole scaffold [1].

Fragment-Based Drug Discovery Requiring 5-Chloropyrazole Halogen-Bonding Pharmacophore

For fragment-based screening campaigns targeting proteins where halogen bonding contributes to ligand recognition, the target compound provides the validated 5-chloropyrazole motif shown to engage in halogen contacts in 50% of CSD structures [3]. The simultaneous presence of a C4-bromine further enhances halogen-bonding potential, as bromine's larger σ-hole and greater polarizability produce stronger halogen bonds than chlorine alone [4]. The XLogP3 of 2.3 places this fragment within the optimal lipophilicity range for fragment libraries, where excessive hydrophobicity is a common cause of poor ligand efficiency [5]. Analogs lacking the 5-Cl substituent cannot present this specific halogen-bonding pharmacophore, potentially missing key binding interactions in crystallographic fragment screens.

Agrochemical Intermediate Requiring Multi-Site Halogenation for Metabolic Stability

In agrochemical research, polyhalogenated pyrazoles are privileged scaffolds where halogen substitution patterns influence both target binding and metabolic stability [6]. The target compound's three halogen atoms distributed across the pyrazole core may contribute to oxidative metabolic blocking at multiple positions, a strategy commonly employed in fungicide and insecticide design. Patent literature documents the use of pyrazole derivatives with halomethyl and ring-halogen substituents as pesticidal mixtures [7]. The higher molecular weight (243.91 g/mol) and lipophilicity (XLogP3 = 2.3) of this compound compared to simpler analogs (MW 195–209, XLogP3 1.3–1.5) may confer enhanced cuticular penetration and environmental persistence characteristics relevant to crop protection applications [1].

Metal-Binding Ligand Precursor with Tunable Steric Environment

The Grotjahn methodology specifically established that C3-chloromethylpyrazoles with varying C5 substituents (including methyl, isopropyl, tert-butyl, and phenyl) can be converted to phosphine and thioether ligands where the pyrazole N–H (when not N1-methylated) or steric environment at C5 modulates metal coordination geometry [2]. While the target compound is N1-methylated and thus lacks the free N–H, its C5-Cl substituent creates a distinct steric and electronic environment compared to C5-alkyl analogs. The C4-Br and C5-Cl provide potential secondary metal coordination sites or precursor positions for further ligand elaboration via cross-coupling, enabling the synthesis of polydentate ligand systems with finely tuned donor properties [8].

Quote Request

Request a Quote for 4-Bromo-5-chloro-3-(chloromethyl)-1-methyl-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.